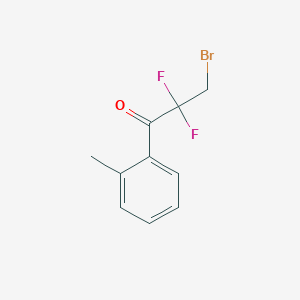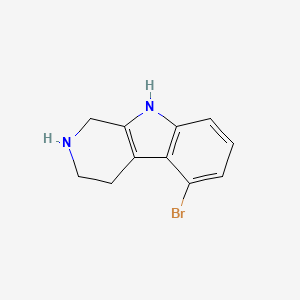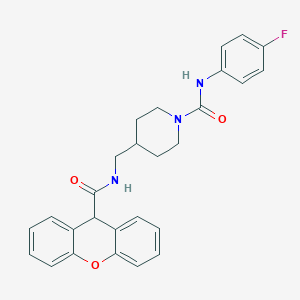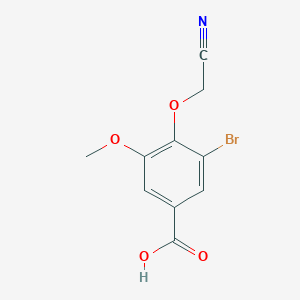
3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one” is a chemical compound with the CAS Number: 2219375-66-1 . It has a molecular weight of 263.08 . The IUPAC name for this compound is 3-bromo-2,2-difluoro-1-(o-tolyl)propan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrF2O/c1-7-4-2-3-5-8(7)9(14)10(12,13)6-11/h2-5H,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Mécanisme D'action
The mechanism of action of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the metabolism of carbohydrates. This inhibition leads to the accumulation of toxic metabolites, which can cause cell death. This mechanism of action has been studied in various cell lines and animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. In addition, 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone has been shown to affect the metabolism of carbohydrates, leading to changes in glucose uptake and utilization.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone in lab experiments include its high purity and stability, which make it easy to handle and store. In addition, its unique chemical properties make it a useful tool for the study of protein structure and function. However, the limitations of using 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for the study of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone. One area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the study of its potential as an antitumor agent and its mechanism of action. In addition, the use of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone as a tool for the study of protein structure and function is an area of ongoing research. Overall, 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone has great potential for further study and application in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone is a multi-step process that involves the reaction of 2,2-difluoro-1-(2-methylphenyl)propan-1-one with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone as the main product. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as a starting material for the synthesis of biologically active compounds. In addition, 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone has been studied for its potential as an antitumor agent and as a tool for the study of protein structure and function.
Propriétés
IUPAC Name |
3-bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-7-4-2-3-5-8(7)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXBNSUGOMYMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2713933.png)

![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2713939.png)
![Piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone](/img/structure/B2713940.png)
![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2713942.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2713945.png)
![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2713947.png)
![2-Methyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2713949.png)

![Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)